molecular formula C24H32F3N7O B4294499 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE

Cat. No.: B4294499
M. Wt: 491.6 g/mol
InChI Key: SRXUSMFASHKITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an adamantyl group, a piperazine ring, a pyrazole ring, and a trifluoroethoxy group attached to a triazine core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitrile or amine precursors under acidic or basic conditions.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with a piperazine derivative.

    Attachment of the Pyrazole Ring: The pyrazole ring is attached through a condensation reaction between a hydrazine derivative and a diketone or aldehyde.

    Addition of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via an etherification reaction using a trifluoroethanol derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the adamantyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(1-adamantyl)piperazin-1-yl]-4-(3,5-dimethylpyrazol-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32F3N7O/c1-15-7-16(2)34(31-15)21-28-20(29-22(30-21)35-14-24(25,26)27)32-3-5-33(6-4-32)23-11-17-8-18(12-23)10-19(9-17)13-23/h7,17-19H,3-6,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXUSMFASHKITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)OCC(F)(F)F)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Reactant of Route 2
Reactant of Route 2
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Reactant of Route 3
Reactant of Route 3
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Reactant of Route 4
Reactant of Route 4
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Reactant of Route 5
Reactant of Route 5
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Reactant of Route 6
Reactant of Route 6
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE

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